molecular formula C10H13BrClNO B13313856 3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol

3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13313856
M. Wt: 278.57 g/mol
InChI Key: CTKFLQDYOQTBPX-UHFFFAOYSA-N
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Description

3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H13BrClNO It is characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromo-4-chlorobenzylamine with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where the amine group of 3-bromo-4-chlorobenzylamine reacts with a propanol derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the amino and hydroxyl groups, allow the compound to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propan-1-ol
  • 3-(2-Bromo-4-chlorophenyl)propan-1-ol
  • 3-(4-Chlorophenyl)propan-1-ol

Uniqueness

3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol is unique due to the specific combination of bromine, chlorine, and amino-propanol groups. This unique structure allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

3-[(3-bromo-4-chlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13BrClNO/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2

InChI Key

CTKFLQDYOQTBPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNCCCO)Br)Cl

Origin of Product

United States

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